(4-Bromophenyl)methyl-beta-D-glucopyranoside
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Overview
Description
(4-Bromophenyl)methyl-beta-D-glucopyranoside is a synthetic carbohydrate derivative that features a brominated phenyl group attached to a glucopyranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl-beta-D-glucopyranoside typically involves the glycosylation of a brominated phenylmethanol with a protected glucose derivative. A common method includes the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve throughput.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The phenyl ring and the glucopyranoside moiety can be subjected to oxidation and reduction reactions, respectively, to modify the compound’s properties.
Glycosidic Bond Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the parent alcohol and glucose.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted phenyl derivatives.
Oxidation Products: Carboxylic acids or quinones.
Reduction Products: Alcohols or deoxygenated derivatives.
Scientific Research Applications
(4-Bromophenyl)methyl-beta-D-glucopyranoside has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of glycosylated drugs and prodrugs.
Biochemistry: Serves as a substrate for studying glycosidase enzymes and their inhibitors.
Materials Science: Utilized in the development of glycosylated polymers and hydrogels for biomedical applications.
Mechanism of Action
The biological activity of (4-Bromophenyl)methyl-beta-D-glucopyranoside is primarily due to its ability to interact with specific enzymes and receptors. The compound can inhibit glycosidase enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can affect various biological pathways, including those involved in carbohydrate metabolism and cell signaling.
Comparison with Similar Compounds
Phenyl-beta-D-glucopyranoside: Lacks the bromine substituent, resulting in different reactivity and biological activity.
(4-Fluorophenyl)methyl-beta-D-glucopyranoside: Features a fluorine atom instead of bromine, leading to variations in electronic properties and reactivity.
(4-Chlorophenyl)methyl-beta-D-glucopyranoside:
Uniqueness: The presence of the bromine atom in (4-Bromophenyl)methyl-beta-D-glucopyranoside imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can be exploited in designing specific inhibitors or probes for biochemical studies.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4-bromophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO6/c14-8-3-1-7(2-4-8)6-19-13-12(18)11(17)10(16)9(5-15)20-13/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQSDKWCEKULBE-UJPOAAIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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